

Application Note: Comprehensive Characterization of 3-Amino-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-2-nitrobenzoic acid

Cat. No.: B050063

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-2-nitrobenzoic acid** ($C_7H_6N_2O_4$, Molar Mass: 182.13 g/mol) is an aromatic compound containing both an amino and a nitro functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.^{[1][2]} Its unique structure requires comprehensive analytical characterization to ensure identity, purity, and stability. This document provides detailed protocols for various analytical techniques essential for the characterization of **3-Amino-2-nitrobenzoic acid**.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for assessing the purity of **3-Amino-2-nitrobenzoic acid** and for quantifying it in various matrices. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is particularly effective for separating isomers of aminobenzoic acids.^[3]

Experimental Protocol:

- **System Preparation:** Use a standard HPLC system equipped with a UV detector.
- **Column:** A mixed-mode column such as a Primesep 100 (4.6 x 150 mm, 5 μ m) is recommended for optimal separation of isomers.^[4]

- Mobile Phase Preparation:
 - Solvent A: Acetonitrile (MeCN).
 - Solvent B: Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[5]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.[4]
 - Injection Volume: 5-10 µL.
 - Detector Wavelength: Set based on UV-Vis spectral data (e.g., ~226 nm or 272 nm, based on related isomers).[6]
 - Gradient: Optimize the gradient of Solvent A and B to achieve baseline separation. A typical starting point could be a linear gradient from 10% to 90% Solvent A over 15 minutes.
- Sample Preparation: Dissolve a precisely weighed amount of **3-Amino-2-nitrobenzoic acid** in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

Parameter	Value	Reference
Column Type	Mixed-Mode Cation-Exchange/Reversed-Phase	[3][4]
Mobile Phase	Acetonitrile / Water with Phosphoric Acid	[4][5]
Detection	UV at ~230 nm	[4]
Expected Outcome	A single major peak with a stable retention time	

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis

UV-Visible Spectroscopy

Application: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λ_{max}), which is useful for setting the detector wavelength in HPLC analysis and for concentration measurements using the Beer-Lambert law.

Experimental Protocol:

- Solvent Selection: Use a UV-transparent solvent, such as methanol or ethanol.
- Sample Preparation: Prepare a dilute solution of **3-Amino-2-nitrobenzoic acid** (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Scan the sample from 200 to 400 nm, using the pure solvent as a blank.
- Data Analysis: Identify the wavelengths corresponding to the highest absorbance peaks.

Data Presentation: Note: Data for the exact isomer is not readily available. The following data is based on closely related isomers and serves as an estimation.

Parameter	Expected Value	Reference (Isomer)
λ_{max} 1	~215-226 nm	[6][7]
λ_{max} 2	~255-272 nm	[6][7]

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, confirming its chemical structure.

Experimental Protocol:

- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
 - **KBr Pellet:** Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
 - **ATR:** Place a small amount of the solid sample directly on the ATR crystal.
- **Measurement:** Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify and assign peaks corresponding to the key functional groups.

Data Presentation: Note: Peak positions are based on the closely related isomer 2-Amino-3-nitrobenzoic acid.[8][9]

Wavenumber (cm^{-1})	Assignment	Functional Group
3400 - 3200	N-H Stretch	Amino (NH_2)
3300 - 2500	O-H Stretch	Carboxylic Acid (O-H)
1700 - 1650	C=O Stretch	Carboxylic Acid (C=O)
1600 - 1550	N-H Bend	Amino (NH_2)
1550 - 1500	N=O Asymmetric Stretch	Nitro (NO_2)
1350 - 1300	N=O Symmetric Stretch	Nitro (NO_2)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the aromatic ring and the overall structure.

Experimental Protocol:

- **Solvent Selection:** Dissolve the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
- **Sample Preparation:** Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
- **Measurement:** Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to specific protons and carbons in the molecule.

Data Presentation: Note: Predicted values based on the structure and data from related isomers.[\[10\]](#)

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0	broad s	1H	Carboxylic Acid (-COOH)
~8.0 - 7.0	m	3H	Aromatic Protons (Ar-H)

| ~6.0 | broad s | 2H | Amino Protons (-NH₂) |

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)	Assignment
~168	Carboxylic Carbon (C=O)

| ~150 - 110 | Aromatic Carbons (Ar-C) |

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of **3-Amino-2-nitrobenzoic acid** and to study its fragmentation pattern, which aids in structural confirmation. It is often coupled with a chromatographic technique like GC or HPLC.

Experimental Protocol (GC-MS): Note: Amino acids are non-volatile and require derivatization for GC analysis.[\[11\]](#)

- Derivatization:
 - Dry a small amount of the sample (~50 µg) under a stream of nitrogen.
 - Add 100 µL of a silylating agent (e.g., MTBSTFA) and 100 µL of acetonitrile.[\[11\]](#)
 - Heat the mixture at 100°C for 2-4 hours to form the volatile TBDMS derivative.[\[11\]](#)
- GC Conditions:
 - Column: Use a low-polarity capillary column (e.g., SLB-5ms, 20 m x 0.18 mm).[\[11\]](#)
 - Carrier Gas: Helium.
 - Temperature Program: Start at 150°C, hold for 2 min, then ramp to 280°C at 10°C/min.[\[12\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
 - Mass Range: Scan from m/z 50 to 550.
- Data Analysis: Identify the molecular ion peak (M^+) of the derivative and analyze the characteristic fragmentation pattern.

Data Presentation:

Parameter	Value	Reference (Isomer)
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[2]
Molecular Weight	182.13	[8]
Nominal Mass	182	[13]
Expected M ⁺ Peak (Underivatized)	m/z 182	[13]

Workflow for GC-MS Analysis:

Caption: Workflow for derivatization and GC-MS analysis.

Thermal Analysis

Application: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the compound, determining its melting point and decomposition temperature. This is critical for assessing handling and storage safety.[14]

Experimental Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
- Instrumentation: Use a calibrated DSC or TGA instrument.
- Measurement Conditions:
 - Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
 - Heating Rate (β): A standard rate of 5 or 10 °C/min.[14]
 - Temperature Range: Scan from ambient temperature to a temperature above the expected decomposition (e.g., 30°C to 350°C).
- Data Analysis:

- DSC: Determine the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events.
- TGA: Determine the onset temperature of mass loss, indicating decomposition.

Data Presentation: Note: Data based on thermal analysis of nitrobenzoic acid isomers.

Parameter	Expected Value Range (°C)	Technique	Reference (Isomer)
Melting Point	200 - 215	DSC	[15]
Decomposition Onset (T ₀)	120 - 150	TGA/DSC	[14]
Peak Decomposition Temp.	180 - 210	DSC	[14]
Heat of Decomposition (ΔH _d)	327 - 1004 J/g	DSC	[14]

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